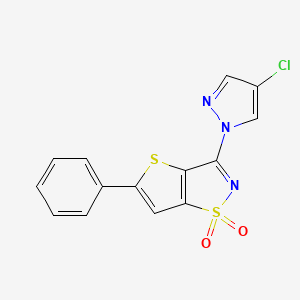
Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a thieno[2,3-d]isothiazole ring system, which is fused with a pyrazole ring and substituted with a phenyl group and a chlorine atom. The 1,1-dioxide functional group adds to its distinctiveness, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-d]isothiazole core, followed by the introduction of the pyrazole ring through cyclization reactions. The phenyl group is then added via electrophilic aromatic substitution, and the chlorine atom is introduced through halogenation reactions. The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide group. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), halogenating agents (e.g., chlorine gas), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at specific positions on the aromatic rings.
Applications De Recherche Scientifique
Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of the 1,1-dioxide group can enhance its reactivity and binding affinity, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Thieno(2,3-d)isothiazole, 3-(4-chloro-1H-pyrazol-1-yl)-5-phenyl-, 1,1-dioxide include:
- Thieno[2,3-d]isothiazole derivatives with different substituents
- Pyrazole-containing compounds with various functional groups
- Phenyl-substituted heterocycles with similar ring systems
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems. The presence of the 1,1-dioxide group and the specific arrangement of the pyrazole and phenyl rings contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
113387-72-7 |
|---|---|
Formule moléculaire |
C14H8ClN3O2S2 |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
3-(4-chloropyrazol-1-yl)-5-phenylthieno[2,3-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C14H8ClN3O2S2/c15-10-7-16-18(8-10)14-13-12(22(19,20)17-14)6-11(21-13)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
CZHZCMXKLNQMGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=C(S2)C(=NS3(=O)=O)N4C=C(C=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


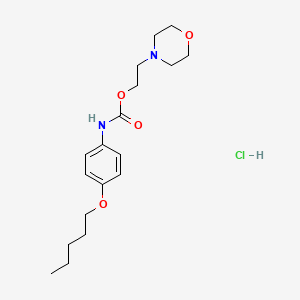

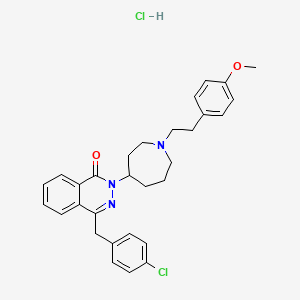
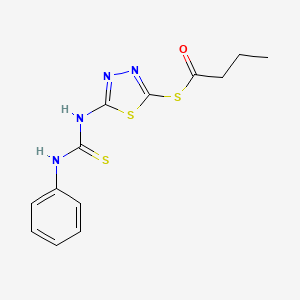
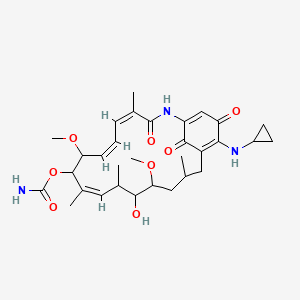
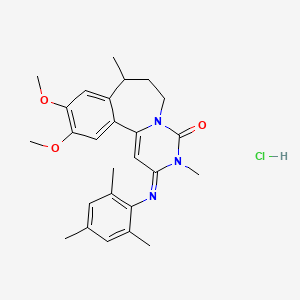
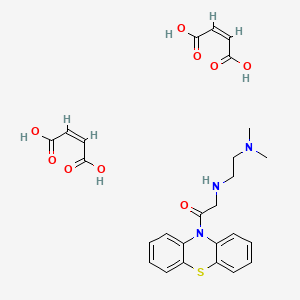
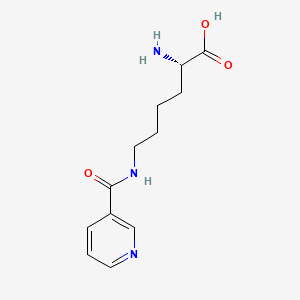
![9-(2-chlorophenyl)-N-cyclohexyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726073.png)
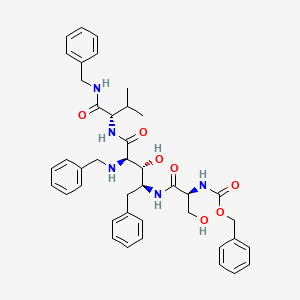

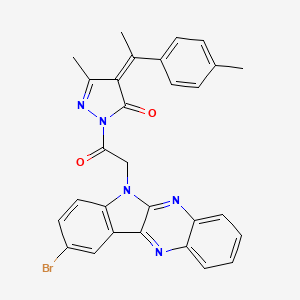
![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726095.png)

